molecular formula C14H23N3O2 B6695928 N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide

Cat. No.: B6695928
M. Wt: 265.35 g/mol
InChI Key: NWVRAFWTBUEGNS-UHFFFAOYSA-N
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Description

“N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide” is a synthetic organic compound that features a cyclohexyl group, a hydroxypropan-2-yl group, and a pyrazolyl acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(10-18,11-5-3-2-4-6-11)16-13(19)9-12-7-8-15-17-12/h7-8,11,18H,2-6,9-10H2,1H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVRAFWTBUEGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCCC1)NC(=O)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 1,3-diketone, the pyrazole ring can be formed through cyclization with hydrazine.

    Introduction of the acetamide group: The pyrazole derivative can be reacted with bromoacetic acid or its derivatives to introduce the acetamide group.

    Addition of the cyclohexyl group: The final step might involve the addition of the cyclohexyl group through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with pyrazole rings can interact with enzymes or receptors, influencing various biochemical pathways. The cyclohexyl and hydroxypropan-2-yl groups might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide: Lacks the cyclohexyl group.

    N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-3-yl)acetamide: Different position of the pyrazole ring substitution.

Uniqueness

The presence of the cyclohexyl group in “N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide” might confer unique steric and electronic properties, potentially leading to distinct biological activities or chemical reactivity compared to similar compounds.

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